Product packaging for Carbamide peroxide(Cat. No.:CAS No. 124-43-6)

Carbamide peroxide

Cat. No.: B1668314
CAS No.: 124-43-6
M. Wt: 94.07 g/mol
InChI Key: AQLJVWUFPCUVLO-UHFFFAOYSA-N
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Description

Carbamide peroxide, also known as hydrogen peroxide–urea, is a white, crystalline solid compound with the chemical formula CH₆N₂O₃, consisting of equimolar amounts of hydrogen peroxide and urea . This complex serves as a stable, water-free source of hydrogen peroxide, offering higher stability and better controllability than liquid hydrogen peroxide for use as an oxidizing agent in research and industrial applications . Its primary research value lies in its ability to dissociate upon contact with water, releasing hydrogen peroxide as the active component, while urea acts as a stabilizer for a controlled release . In biomedical research, this compound is extensively studied for its mechanisms in dental bleaching and oral health. Upon application, it penetrates enamel and dentin, where the released hydrogen peroxide acts as a strong oxidizing agent, breaking the double bonds in large, colored organic molecules (chromogens) through an oxidation reaction, resulting in a lighter appearance . Research also explores its role as a cerumenolytic agent for earwax removal, where the released oxygen creates a foaming action that helps dislodge and break up compacted wax . Furthermore, its antiseptic properties are relevant for investigations into disinfectant formulations and oral wound care solutions . In the field of organic synthesis, this compound is valued as a versatile, environmentally friendly, and readily controllable oxidizing reagent . It is employed in a wide range of reactions, often serving as a safer, easier-to-handle alternative to concentrated liquid hydrogen peroxide . Key synthetic applications include the oxidation of thiols to disulfides, secondary alcohols to ketones, sulfides to sulfoxides and sulfones, and nitriles to amides . It also facilitates important transformations such as the Baeyer-Villiger oxidation of ketones to esters and the epoxidation of alkenes . This product is intended For Research Use Only and is not approved for human, therapeutic, or personal use. As a strong oxidizing agent, it can cause skin irritation and serious eye damage . Appropriate safety precautions, including the use of personal protective equipment (PPE), must be observed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4N2O.H2O2<br>CH6N2O3 B1668314 Carbamide peroxide CAS No. 124-43-6

Properties

IUPAC Name

hydrogen peroxide;urea
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InChI

InChI=1S/CH4N2O.H2O2/c2-1(3)4;1-2/h(H4,2,3,4);1-2H
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InChI Key

AQLJVWUFPCUVLO-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(N)N.OO
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Molecular Formula

CH4N2O.H2O2, CH6N2O3
Record name UREA HYDROGEN PEROXIDE
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DSSTOX Substance ID

DTXSID9024726
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Molecular Weight

94.07 g/mol
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Physical Description

Urea hydrogen peroxide appears as a solid or paste-like semisolid. Used to make plastics., White solid; [Merck Index] Solid or paste-like semisolid; [CAMEO] Odorless; [CHRIS] White tablet; [Sigma-Aldrich MSDS]
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
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Density

0.8 at 68 °F (USCG, 1999) - Less dense than water; will float
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CAS No.

124-43-6, 14479-85-7
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Melting Point

167 to 185 °F (decomposes) (NTP, 1992), 75-85
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Synthesis and Manufacturing Methodologies of Carbamide Peroxide

Chemical Reaction Pathways for Carbamide Peroxide Formation

The core chemical reaction for the formation of this compound is the direct combination of urea (B33335) and hydrogen peroxide. This process results in a stable adduct where hydrogen peroxide molecules are incorporated into the crystal lattice of urea, often with a 1:1 stoichiometry. nih.govwikipedia.org

The reaction can be represented as:

CO(NH₂)₂ + H₂O₂ → CO(NH₂)₂·H₂O₂

This reaction is essentially a co-crystallization process where hydrogen peroxide acts akin to water of crystallization, integrating into the urea structure. wikipedia.org

Several parameters significantly influence the yield and purity of this compound during synthesis. These include the concentrations of the reactants, the molar ratio of urea to hydrogen peroxide, reaction temperature, reaction time, and the method of product isolation, particularly crystallization and drying.

Reactant Concentrations and Molar Ratio: Synthesis typically involves dissolving urea in a hydrogen peroxide solution. smilesonic.comgoogle.com Using concentrated hydrogen peroxide, such as 30% or higher, is common. google.comwikipedia.orgsmilesonic.com The molar ratio of urea to hydrogen peroxide is a critical factor, with a ratio of 1:1 to 1:1.5 (urea to hydrogen peroxide) being reported in some methods to ensure sufficient hydrogen peroxide for adduct formation and potentially improve yield. google.comgoogle.com

Reaction Temperature: The reaction is generally carried out at temperatures below 60°C to prevent significant decomposition of hydrogen peroxide and the this compound product. wikipedia.orgsmilesonic.comgoogle.com Some methods specify reaction temperatures between 20-50°C or even more controlled ranges like 25-35°C in tubular reactors. google.comgoogle.com Crystallization is typically induced by cooling the reaction mixture, with temperatures as low as 5-25°C, or specifically 5-10°C or 15°C, being reported to facilitate precipitation of the crystalline adduct. google.comgoogle.com

Reaction Time: The time allowed for the reaction and crystallization to occur can impact yield. Some laboratory preparations involve resting times of 24 to 48 hours for crystallization. scielo.br Industrial processes in continuous or semi-continuous setups may involve shorter reaction times in specific reactor types. google.com

Crystallization and Isolation: The method of crystallization and subsequent solid-liquid separation (filtration or centrifugation) and drying are crucial for obtaining a pure crystalline product. google.comgoogle.comscielo.br Cooling the reaction solution is a standard method for crystallization. google.comsmilesonic.comgoogle.com Vacuum filtration or centrifugation is used to separate the crystals from the mother liquor. google.comgoogle.comscielo.br Drying of the isolated crystals is necessary to remove residual moisture; drying temperatures between 50-70°C have been reported. google.com The purity of synthesized this compound has been reported to be around 97.1% in some studies. researchgate.net

The influence of these parameters can be illustrated with data from research findings. For instance, a study on laboratory synthesis noted that resting times of 24 and 48 hours for crystallization resulted in this compound powders, and their stability varied depending on storage conditions. scielo.br Another study reported a reaction yield of 48.9% with an average purity of 97.1% under specific laboratory conditions. researchgate.net

Here is a table summarizing the influence of some reaction parameters based on the search results:

ParameterTypical Conditions ReportedInfluence on Yield/Purity (Inferred/Reported)Source(s)
Hydrogen Peroxide Conc.30% or aboveHigher concentrations often used google.comwikipedia.orgsmilesonic.com
Urea:H₂O₂ Molar Ratio1:1 to 1:1.5Affects completeness of adduct formation google.comgoogle.com
Reaction TemperatureBelow 60°C, often 20-50°C, or 25-35°CLower temperatures favor stability and adduct formation google.comwikipedia.orgsmilesonic.comgoogle.com
Crystallization Temperature5-25°C, specifically 5-10°C or 15°CLower temperatures promote crystallization google.comgoogle.com
Reaction/Resting TimeVaries (e.g., 40 mins stirring + 24h cooling, 24-48 hours rest)Sufficient time needed for crystallization scielo.bramegroups.org
Drying Temperature50-70°CRemoves residual moisture without excessive decomposition google.com
Purity Reported~97.1%Achieved under specific laboratory conditions researchgate.net
Yield Reported~48.9%Achieved under specific laboratory conditions researchgate.net

Advanced Synthesis Approaches for Enhanced this compound Properties

Advanced synthesis approaches for this compound aim to enhance its properties, such as stability, purity, and potentially particle characteristics. While the fundamental reaction remains the same, modifications to the process, including the use of stabilizers, membrane-forming agents, and specific crystallization techniques, are explored.

The addition of stabilizers is a common practice to prevent the decomposition of hydrogen peroxide and thus improve the stability of the resulting this compound. google.comgoogle.commims.comnih.gov Examples of stabilizers mentioned in patents include mixtures of zinc tartrate, tartaric acid, and dodecylbenzene (B1670861) sulfonate; or mixtures of disodium (B8443419) ethylenediamine (B42938) tetraacetate (EDTA disodium) and citric acid. google.com Potassium dihydrogen phosphate (B84403) and polyethylene (B3416737) glycol have also been reported as stabilizers. google.com The amount and type of stabilizer can influence the stability of the final product. google.comgoogle.com

Membrane-forming agents, such as polyoxyethylene glycol, are also mentioned in synthesis methods, potentially aiding in the crystallization process or product handling. google.com

Novel approaches might involve different crystallization techniques, such as vacuum hydro-extraction and cooling crystallization, to improve product isolation and purity. google.com The use of specific additives during synthesis has also been investigated to potentially influence the oxygen release properties of this compound. amegroups.org For example, adding alpha-terpineol (B3430122) or sorbic acid during synthesis at room temperature, followed by cooling and vacuum freeze-drying, yielded solid forms of this compound with potentially altered oxygen content or release characteristics. amegroups.org

Research into enhancing stability also includes incorporating this compound into different matrices, such as electrospun nanofibrous films, to improve its stability in formulations, particularly in aqueous environments where it can be prone to decomposition. nih.gov

Industrial and Laboratory-Scale Production Techniques for this compound

Both laboratory-scale and industrial-scale techniques are employed for the production of this compound, with the primary difference lying in the scale of operation, equipment used, and the degree of process control and continuous operation.

Laboratory-Scale Production: Laboratory synthesis typically involves relatively simple equipment such as beakers, stirring apparatus, and filtration setups. A common laboratory method involves dissolving urea in a hydrogen peroxide solution at controlled temperatures, followed by cooling to induce crystallization, filtration to collect the solid, and drying. smilesonic.comscielo.br Reaction times might be longer, including extended resting periods for crystallization. scielo.br These methods are suitable for producing smaller quantities for research or specific applications. Some laboratory methods described in patents involve reaction in a three-necked flask or reaction kettle with stirring and cooling in an ice-water bath, followed by filtration and oven drying. google.com

Industrial-Scale Production: Industrial production aims for efficiency, higher yields, and continuous or semi-continuous operation. Large-scale production often involves specialized reactors and separation equipment. Techniques described in patents for industrial production include reacting urea solution with hydrogen peroxide solution in the presence of stabilizers and membrane-forming agents, followed by vacuum hydro-extraction and cooling crystallization. google.com Continuous production processes have been developed, potentially integrating with existing urea synthesis plants to utilize molten urea solution directly. google.com

Industrial processes may involve:

Preparation of saturated or supersaturated urea solutions. google.comgoogle.com

Mixing with hydrogen peroxide solution of a certain concentration. google.comgoogle.com

Reaction in controlled environments, potentially using tubular reactors for continuous flow. google.com

Crystallization through cooling, possibly combined with vacuum to remove water. google.comgoogle.com

Solid-liquid separation using centrifuges. google.com

Drying of the crystalline product in dryers. google.com

Industrial methods focus on optimizing parameters like reaction temperature, pressure (in some vacuum processes), flow rates (for continuous processes), and the efficient separation and drying of the product to achieve high purity and yield on a large scale. google.comgoogle.com The selection and use of stabilizers and potentially membrane-forming agents are also critical in industrial production to ensure product stability and process efficiency. google.comgoogle.com

Production ScaleTypical EquipmentProcess CharacteristicsSource(s)
LaboratoryBeakers, stirrers, filtration setups, ovensBatch process, simpler equipment, longer reaction/rest times google.comsmilesonic.comscielo.br
IndustrialSpecialized reactors (e.g., tubular), centrifuges, dryersContinuous or semi-continuous, optimized parameters, recycling google.comgoogle.com

Decomposition Mechanisms and Kinetic Studies of Carbamide Peroxide

Chemical Pathways of Carbamide Peroxide Degradation

The degradation of this compound primarily occurs through its dissociation in aqueous media, leading to the formation of key intermediates and reactive species.

Dissociation into Hydrogen Peroxide and Urea (B33335)

Upon dissolution in water, this compound undergoes dissociation, yielding hydrogen peroxide (H₂O₂) and urea benthamdirect.comsmilesonic.comnih.govindustrialchemicals.gov.audentaltix.comdentaltrey.it. This process is fundamental to the activity of this compound, as hydrogen peroxide is the primary oxidizing agent responsible for its effects smilesonic.comscielo.sa.crpatsnap.com. The dissociation can be represented by the following equilibrium:

CO(NH₂)₂·H₂O₂ (s) ⇌ CO(NH₂)₂ (aq) + H₂O₂ (aq)

This dissociation is a crucial initial step in the degradation pathway, making hydrogen peroxide available for subsequent reactions nih.gov. This compound is composed of approximately one-third hydrogen peroxide by weight, with urea constituting the remaining component smilesonic.comdentaltix.com. This 1:1 molar ratio dissociation allows for a controlled release of hydrogen peroxide compared to using liquid hydrogen peroxide directly smilesonic.com.

Formation of Reactive Oxygen Species (ROS) during Decomposition

The hydrogen peroxide released from this compound decomposition can further break down to produce water and oxygen, often through the formation of intermediate powerful bleaching agents such as the peroxide monoanion (HO₂⁻) and hydroxyl radical (•OH) industrialchemicals.gov.au. These species, along with superoxide (B77818) (O₂•⁻) and organic radicals (R•/RO•), are collectively known as Reactive Oxygen Species (ROS) nih.govnih.govresearchgate.netthermofisher.com. The formation of these highly reactive free radicals is central to the oxidative processes mediated by this compound, enabling it to break down complex molecules scielo.sa.crpatsnap.comscielo.br.

The decomposition of hydrogen peroxide, and thus the formation of ROS, is influenced by various factors, including pH and the presence of catalysts nih.govproakademia.eu. For instance, the ionization of hydrogen peroxide is favored in alkaline conditions, leading to the formation of the perhydroxyl ion (HO₂⁻), which is considered a potent free radical nih.gov.

Factors Influencing this compound Decomposition Kinetics

The rate and extent of this compound decomposition are significantly affected by several environmental and compositional factors.

Temperature-Dependent Degradation Profiles

Temperature plays a critical role in the stability and degradation kinetics of this compound smilesonic.comscielo.brbiomedres.usbiomedres.uschemicals.co.uk. Higher temperatures generally lead to a faster rate of decomposition scielo.brbiomedres.uschemicals.co.uk. Studies have shown a substantial decrease in this compound levels when stored at elevated temperatures (e.g., 32 °C) compared to refrigeration (e.g., 8 °C) scielo.brscielo.br. For example, one study observed a 64% decrease in this compound levels in some samples stored at 32 °C after 45 days, while refrigerated samples remained significantly more stable scielo.brscielo.br. The increase in temperature by 10 °C can produce a 2-5 fold increase in drug degradation scielo.br. Thermal decomposition of this compound becomes significant above 82 °C, with some reports indicating decomposition starting at lower temperatures like 55 °C or even 40 °C under reduced pressure smilesonic.comat.ua.

Research findings highlight the importance of storage temperature for maintaining the concentration of this compound in products biomedres.usbiomedres.us.

Table 1: Influence of Temperature on this compound Content Reduction

Storage ConditionTime (Days)Approximate CP Reduction (%)Source
Refrigeration (8 °C ± 1)452.61 - 3.79 scielo.br
Stove (32 °C ± 1)4510.46 - 64 scielo.brscielo.br

Influence of pH and Solvent Systems on Stability

The pH of the solution and the nature of the solvent system significantly impact the stability of this compound and the subsequent decomposition of hydrogen peroxide smilesonic.comscielo.sa.crnih.govcdejournal.comscielo.brresearchgate.netmdpi.comunam.mxnih.gov. Hydrogen peroxide, a decomposition product of this compound, is generally more stable in acidic conditions, and its dissociation is favored by alkaline conditions dentaltrey.itnih.gov. The urea component of this compound can decompose into ammonia (B1221849) and carbon dioxide, which contributes to an increase in pH, thereby facilitating the decomposition of hydrogen peroxide and enhancing the whitening process dentaltrey.itscielo.br.

Studies evaluating the pH stability of this compound-based gels have shown variations depending on the specific formulation and storage conditions cdejournal.comresearchgate.netunam.mxnih.gov. Some formulations maintain a near-neutral or slightly acidic pH, while others may become more acidic over time or exhibit alkaline stability cdejournal.comunam.mxnih.gov. The pH of bleaching gels is a critical factor, as acidic conditions can potentially affect dental enamel cdejournal.commdpi.comunam.mx.

The solvent system and the presence of other components, such as thickening agents like Carbopol, can also influence the stability and the rate of hydrogen peroxide release nih.govscielo.brnih.govscielo.brunam.mxnih.gov. Carbopol, for instance, can help stabilize the dissociation of this compound, leading to a slower release of oxygen and an extended action time scielo.br.

Catalytic Effects on Decomposition Rate

The decomposition of this compound and the resulting hydrogen peroxide can be catalyzed by various substances, leading to an increased degradation rate scielo.sa.crpatsnap.comnih.govproakademia.eubiomedres.uschemicals.co.ukcdejournal.comamegroups.orgmdpi.com. Impurities and certain materials can act as catalysts for this decomposition scielo.brproakademia.eu. Transition metals, for example, are known to catalyze the decomposition of hydrogen peroxide nih.govproakademia.eu.

The presence of catalytic agents can lead to a more rapid and less controlled release of free radicals, which can have implications for the efficacy and safety of products containing this compound cdejournal.com. Research indicates that the stability of this compound formulations can be improved by the addition of chemical stabilizers, which counteract the catalytic effects of impurities or other components scite.ai.

Studies on the catalytic decomposition of hydrogen peroxide, relevant to this compound degradation, have investigated the effects of various catalysts, including metal oxides and enzymes like catalase proakademia.eumdpi.commdpi.com. The mechanism of catalytic decomposition can vary depending on the catalyst used proakademia.eu.

Table 2: Factors Influencing this compound Decomposition

FactorInfluence on Decomposition RateNotesSource
TemperatureIncreases with increasing temperatureSignificant degradation above 30°C; 10°C increase can double/triple rate smilesonic.comscielo.brbiomedres.uschemicals.co.ukscielo.br
pHFavors H₂O₂ dissociation in alkaline conditionsUrea decomposition increases pH; acidic pH can improve H₂O₂ stability dentaltrey.itscielo.brnih.govcdejournal.commdpi.com
Solvent SystemCan influence stability and release rateThickening agents like Carbopol can stabilize dissociation nih.govscielo.brscielo.brunam.mx
CatalystsIncrease decomposition rateImpurities and transition metals can catalyze degradation scielo.sa.crnih.govscielo.brproakademia.euscite.ai

Photodegradation Mechanisms of this compound

Photodegradation of this compound involves its decomposition upon exposure to light. While direct studies specifically detailing the photodegradation mechanisms of this compound are less extensively documented compared to its thermal or aqueous decomposition, the photodegradation of hydrogen peroxide, a primary decomposition product of CP, is well-established. mdpi.comscielo.br

Hydrogen peroxide undergoes photolysis when exposed to UV irradiation, leading to the generation of highly reactive hydroxyl radicals (•OH). mdpi.comscielo.brresearchgate.net These hydroxyl radicals are potent oxidizing agents that can react with organic molecules, leading to their degradation. scielo.brresearchgate.net The photodegradation process often involves a series of radical reactions, including the abstraction of hydrogen atoms and the formation of peroxyl radicals. scielo.br

Studies on the photodegradation of various organic compounds in the presence of hydrogen peroxide and UV light have elucidated the role of hydroxyl radicals as the primary reactive species. mdpi.comresearchgate.net The efficiency of photodegradation can be influenced by factors such as the concentration of hydrogen peroxide, the intensity and wavelength of UV light, and the presence of sensitizers or inhibitors. mdpi.comresearchgate.net Given that this compound releases hydrogen peroxide upon decomposition, it is reasonable to infer that the photodegradation of this compound formulations would involve the light-induced decomposition of the released H₂O₂ and the subsequent radical-mediated reactions. mdpi.comscielo.br Research on this compound nanoparticles has suggested that they can exhibit photostability, indicating that the formulation itself can influence the susceptibility to photodegradation. nih.govresearchgate.netresearchgate.net

Advanced Kinetic Modeling and Simulation of this compound Decomposition

Advanced kinetic modeling and simulation are valuable tools for understanding the complex decomposition pathways of this compound and predicting its stability under various conditions. These approaches involve determining reaction rate constants, calculating activation energies, and elucidating mechanistic details. benthamdirect.comdntb.gov.uatandfonline.com

Kinetic models aim to describe the rate at which this compound decomposes and how this rate is influenced by factors such as temperature, concentration, and the presence of catalysts or inhibitors. benthamdirect.comdntb.gov.uachem21labs.com The decomposition of hydrogen peroxide, a key step in CP degradation, has been studied using kinetic models, often following first-order kinetics under specific conditions. mdpi.comresearchgate.netnih.gov

Simulation techniques can utilize kinetic parameters obtained from experimental data to model the decomposition process over time and under different environmental stresses. tandfonline.comdlr.deresearchgate.net This allows for the prediction of shelf life and the optimization of formulations for enhanced stability. benthamdirect.comdntb.gov.uaresearchgate.net

Reaction Rate Constant Determination and Activation Energy Calculations

Determining reaction rate constants and activation energies is fundamental to understanding the kinetics of this compound decomposition. The rate constant (k) quantifies the speed of a chemical reaction, while the activation energy (Ea) represents the minimum energy required for the reaction to occur. chem21labs.comvaia.com These parameters are often determined experimentally by monitoring the concentration of reactants or products over time at different temperatures. mdpi.comnih.govresearchgate.net

The Arrhenius equation (k = A * exp(-Ea/RT)) is commonly used to relate the rate constant to temperature and activation energy, where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. vaia.com By plotting the natural logarithm of the rate constant against the reciprocal of the absolute temperature (Arrhenius plot), the activation energy can be determined from the slope of the resulting line. benthamdirect.commdpi.comresearchgate.net

Studies on the thermal degradation of this compound and hydrogen peroxide have reported activation energy values. For example, research on the thermal decomposition of this compound has characterized its behavior in a four-step process and determined activation energy values from Arrhenius plots obtained via isothermal thermogravimetric analysis. benthamdirect.comdntb.gov.uaresearchgate.net In the first step, an activation energy of 45.73 J.mol⁻¹.K⁻¹ was reported. benthamdirect.comdntb.gov.uaresearchgate.net Studies on the catalytic decomposition of hydrogen peroxide have also calculated activation energies, with values varying depending on the catalyst used. mdpi.comresearchgate.netmdpi.com

Here is a table summarizing some reported activation energy values related to this compound and hydrogen peroxide decomposition:

Substance/ProcessActivation Energy (approximate)ConditionsSource
This compound Thermal Decomposition (Step 1)45.73 J.mol⁻¹.K⁻¹Isothermal Thermogravimetric Analysis benthamdirect.comdntb.gov.uaresearchgate.net
Hydrogen Peroxide Decomposition (Catalase)14 kJ mol⁻¹pH 3-10, Temperature 10-45 °C mdpi.com
Hydrogen Peroxide Decomposition (MnO₂)1.59 kJ/molDifferent Temperatures researchgate.net
Hydrogen Peroxide Decomposition (PbO)31.60 kJ/molDifferent Temperatures researchgate.net
Hydrogen Peroxide Catalytic Decomposition (CDots/g-C₃N₄)29.05 ± 0.80 kJ·mol⁻¹Without light irradiation, pH 8.0 mdpi.com
Hydrogen Peroxide Decomposition (Fe²⁺)65 ± 3 kJ/molAqueous solution researchgate.net
Hydrogen Peroxide Decomposition (Fe²⁺)50 ± 5 kJ/molAqueous solution with Fe²⁺ researchgate.net

Note: Units and specific conditions may vary slightly between studies.

Mechanistic Elucidation via Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms by studying the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. researchgate.netwikipedia.org This effect arises from the differences in vibrational frequencies and zero-point energies between molecules containing different isotopes, which can influence the energy barrier (activation energy) of a reaction. researchgate.netwikipedia.org

A primary kinetic isotope effect occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. researchgate.netwikipedia.orgepfl.ch By measuring the ratio of rate constants for reactions involving the lighter and heavier isotopes (kL/kH), insights can be gained into the transition state structure and the nature of bond breaking or formation. researchgate.netwikipedia.orgepfl.ch

While specific studies detailing the application of KIEs directly to the decomposition mechanism of this compound are not prominently featured in the provided search results, KIEs have been widely used to study the mechanisms of reactions involving hydrogen peroxide and other peroxides. acs.orgacs.orgnih.govmdpi.comcdnsciencepub.com For example, KIEs have been employed to investigate the mechanisms of enzymatic reactions involving hydrogen peroxide and the oxidation of various substrates by peroxides. nih.govmdpi.comcdnsciencepub.com

The magnitude of a KIE can provide information about the extent of bond cleavage in the transition state. A larger KIE generally indicates that the bond to the isotopic atom is significantly weakened or broken in the rate-determining step. wikipedia.orgcdnsciencepub.com Studies involving KIEs on hydrogen or deuterium (B1214612) substitution (H/D KIE) are particularly informative due to the relatively large mass difference between these isotopes, which leads to more pronounced effects on vibrational frequencies. wikipedia.orgepfl.ch

Applying KIE studies to this compound decomposition could involve selectively labeling atoms within the this compound molecule (e.g., hydrogen, carbon, or oxygen isotopes) and observing the effect on the decomposition rate. Such studies could help to identify which bonds are being broken in the rate-determining step and provide valuable information about the transition states involved in the complex decomposition pathways, including the initial dissociation into urea and hydrogen peroxide and the subsequent decomposition of hydrogen peroxide. researchgate.netwikipedia.org While the provided results mention KIEs in the context of other reactions and theoretical studies on hydrogen peroxide decomposition, direct experimental KIE data for this compound decomposition would be necessary for a detailed mechanistic elucidation using this technique. researchgate.netacs.org

Advanced Analytical and Spectroscopic Characterization of Carbamide Peroxide

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are powerful tools for identifying functional groups, determining molecular structure, and assessing the purity of chemical compounds like carbamide peroxide.

FTIR spectroscopy is a valuable technique for the identification and characterization of this compound through the analysis of its vibrational modes benthamdirect.comamegroups.orgbch.ro. The infrared spectrum provides a unique molecular fingerprint that can be used to confirm the presence of specific functional groups associated with both urea (B33335) and hydrogen peroxide within the this compound structure. Studies have utilized FTIR to characterize the structure of synthesized this compound samples amegroups.org. For instance, the stretching vibration of O-H groups is typically observed around 3458 cm⁻¹, which can be attributed to water and hydrogen bond hydroxyl groups amegroups.org. FTIR analysis has also been employed to analyze the effects of this compound on dental structures by examining changes in characteristic frequency bands of components like phosphate (B84403) and carbonate bch.ro.

UV-Vis spectrophotometry is frequently used for the quantitative determination of this compound, often indirectly by measuring the hydrogen peroxide it releases researchgate.netbenthamdirect.comnih.govnih.govjcmad.com. This technique relies on the absorption of UV or visible light by the analyte or a colored product formed through a reaction involving the analyte. One approach involves the iodide/iodine redox chemistry, where iodine is released through the action of hydrogen peroxide from this compound, with subsequent ultraviolet detection at 350 nm researchgate.netresearchgate.net. This method has been shown to be linear over specific concentration ranges and is considered a simple and fast assay for quantifying this compound in various products researchgate.netresearchgate.net. UV-Vis spectrophotometry can also be used to monitor the degradation of substances in the presence of this compound by measuring changes in absorbance peaks amegroups.org.

XRD analysis is a crucial technique for investigating the crystalline structure of this compound benthamdirect.comamegroups.orgnih.govquintessence-publishing.com. This method provides information about the arrangement of atoms in the crystal lattice, which is unique for each crystalline compound. XRD patterns of this compound typically show sharp peaks with narrow bandwidth, indicating a remarkable crystallinity amegroups.org. By comparing the obtained diffraction patterns with standard databases, the crystal phase of this compound can be identified amegroups.org. XRD has been used to characterize synthesized this compound samples and assess the influence of additives on its crystalline structure amegroups.org. Studies have also explored the effects of this compound on the crystallography of dental enamel using XRD, analyzing changes in peak intensity and crystal domain size nih.govquintessence-publishing.com.

Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations and chemical bonds within a substance mdpi.comnih.govnih.govucl.ac.uk. It complements FTIR spectroscopy by probing different vibrational modes. Raman spectroscopy has been applied to study the effects of this compound on dental tissues, allowing for the analysis of changes in the concentration of inorganic components like phosphate and carbonate, as well as organic components like collagen mdpi.comnih.govnih.govucl.ac.uk. For example, an intense band around 960-980 cm⁻¹ is characteristic of phosphate groupings in enamel and can be monitored using Raman spectroscopy to assess changes upon treatment with this compound mdpi.comnih.govresearchgate.net. The technique is sensitive to small structural changes and can provide accurate spectral information on present minerals mdpi.comnih.gov.

Chromatographic and Electrochemical Methods for Quantification and Impurity Profiling

Chromatographic and electrochemical methods are essential for separating, identifying, and quantifying the components of a mixture, including the active compound and potential impurities in this compound formulations.

HPLC is a widely used chromatographic technique for the separation and quantification of this compound and its degradation products, such as urea and hydrogen peroxide nih.govsielc.commdpi.comnih.gov. Various HPLC methods have been developed for this purpose. One method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection at a specific wavelength, such as 225 nm mdpi.com or 200 nm sielc.comnih.gov. Another approach for determining urea in this compound formulations utilizes a carbohydrate column with calcium form and UV detection at 200 nm nih.gov. HPLC allows for the determination and quantitation of hydrogen peroxide and urea in various matrices sielc.com. The method's parameters, such as mobile phase composition, flow rate, and column temperature, can be adjusted to optimize the separation and detection of the target analytes mdpi.comnih.gov. HPLC analysis is crucial for assaying the concentration of this compound in formulations and evaluating its stability over time nih.govmdpi.com.

Analytical TechniqueApplicationKey Findings/ObservationsReferences
FTIR SpectroscopyStructural elucidation, Purity assessmentIdentification of functional groups (e.g., O-H stretch around 3458 cm⁻¹), analysis of changes in dental tissue composition benthamdirect.comamegroups.orgbch.ro
UV-Vis SpectrophotometryQuantification (often via H₂O₂ release)Measurement of absorbance at specific wavelengths (e.g., 350 nm, 596 nm), determination of concentration in solutions researchgate.netbenthamdirect.comnih.govnih.govjcmad.com
XRD AnalysisCrystalline structure determinationIdentification of crystal phase, assessment of crystallinity (sharp peaks), analysis of effects on enamel crystallography benthamdirect.comamegroups.orgnih.govquintessence-publishing.com
Raman SpectroscopyMolecular vibrations, Chemical changesAnalysis of vibrational modes (e.g., phosphate band at 960-980 cm⁻¹), assessment of changes in dental tissue composition mdpi.comnih.govnih.govucl.ac.uk
HPLCQuantification, Impurity profiling (urea, H₂O₂)Separation and detection of this compound, urea, and hydrogen peroxide using various columns and mobile phases nih.govsielc.commdpi.comnih.gov

Data Table: Selected HPLC Method Parameters for this compound and Related Compounds Analysis

Analyte(s)Column TypeMobile PhaseDetection Wavelength (nm)Reference
UreaInteraction CHO-620 (Ca²⁺)Not specified in detail200 nih.gov
This compound, H₂O₂, UreaPrimesep N (HILIC)Not specified in detail200 sielc.com
This compoundReversed-phase C18Acetonitrile:Water (Gradient)225 mdpi.com
Diphenyl diselenide (related to method validation)RP C18Methanol:Acidified Water240 researchgate.net

Detailed Research Findings Examples:

A study utilizing UV-Vis spectrophotometry based on iodide/iodine redox chemistry reported a linear concentration range of 1.0-4.0 µg/mL for this compound quantification, with repeatability precision (RSD) of 1.42% and accurate RSD of 2.15%. researchgate.netresearchgate.net

XRD analysis of synthesized this compound samples showed sharp peaks, indicating high crystallinity. amegroups.org In comparison to the standard spectra of urea, some samples showed additional peaks, suggesting the presence of urea as a mixture component. amegroups.org

Raman spectroscopy studies on tooth enamel treated with 10% this compound observed a significant decrease in the phosphate group concentration (indicated by the band at 980 cm⁻¹) after 7, 14, and 28 days of treatment compared to baseline measurements. nih.govresearchgate.net

An HPLC method for determining urea in this compound formulations demonstrated linearity over a range of 20 µg/g to 340 µg/g of urea, with a limit of detection of 1 µg/g and a quantitation limit of 15 µg/g. nih.gov

Electrochemical Biosensor Development for this compound Detection

Electrochemical biosensors offer a method for detecting this compound by leveraging biological components, such as enzymes, integrated with an electrochemical transducer. While direct search results for electrochemical biosensors specifically for this compound were limited in the provided snippets, the principle involves the detection of hydrogen peroxide, which is released upon the dissociation of this compound in aqueous solutions nih.govsmilesonic.com. Hydrogen peroxide can be detected electrochemically, often through enzymatic reactions catalyzed by peroxidases, which produce a measurable current or potential change. The development of such biosensors for this compound would likely focus on immobilizing an appropriate enzyme on an electrode surface to specifically detect the released hydrogen peroxide, providing a sensitive and selective method for its quantification.

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and decomposition behavior of this compound benthamdirect.comdntb.gov.ua. This compound is known to undergo significant thermal decomposition, which can be influenced by factors such as temperature, moisture, and impurities smilesonic.comwindows.netspectrumchemical.com. Understanding its thermal properties is essential for determining appropriate storage conditions and predicting its shelf life in various formulations.

Differential Scanning Calorimetry (DSC) Applications

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature or time rsc.org. For this compound, DSC analysis can identify key thermal events such as melting and decomposition benthamdirect.comdntb.gov.ua. Studies have shown a sharp endothermic event for this compound around 88.50°C, with a specific enthalpy change (ΔH) of -643.20 J/g benthamdirect.comdntb.gov.ua. This endothermic event is likely related to the dissociation or melting prior to decomposition. DSC can also be used to assess the effect of formulation components or storage conditions on the thermal behavior of this compound, providing insights into its stability scielo.brscielo.brscite.ai.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing information about decomposition pathways and thermal stability ijnc.ir. TGA studies on this compound have indicated a multi-step thermal decomposition process benthamdirect.comdntb.gov.uaat.ua. The decomposition can begin at temperatures as low as 55°C under certain conditions, although significant decomposition is often observed at higher temperatures, around 74-82°C or 90-93°C, depending on the study and conditions smilesonic.comspectrumchemical.comat.ua. The decomposition of this compound releases hydrogen peroxide and urea, which can further decompose smilesonic.comspectrumchemical.comat.ua. The first step of decomposition in TGA is often attributed to the release of hydrogen peroxide at.ua. TGA can help in understanding the kinetics of decomposition and determining activation energies, which are vital for predicting stability under different thermal stresses benthamdirect.comdntb.gov.uaresearchgate.net.

Research findings from TGA analysis have shown that the thermal decomposition of this compound can occur in a four-step process benthamdirect.comdntb.gov.ua. The initial mass loss step, typically occurring between 75°C and 120°C, is associated with the release of hydrogen peroxide and potentially some urea at.ua. Subsequent steps correspond to the decomposition of urea and its derivatives at.ua.

Interactive Table 1: Thermal Decomposition Characteristics of this compound

TechniqueEvent ObservedTemperature Range (°C)NotesSource
DSCEndothermic Event~88.50ΔH = -643.20 J/g benthamdirect.comdntb.gov.ua
TGAInitial Mass Loss75-120Release of H₂O₂ and possibly urea at.ua
TGASignificant Decomposition>74, 82, 90-93Dependent on conditions smilesonic.comspectrumchemical.comat.ua
TGAMulti-step Decomposition-Typically a four-step process benthamdirect.comdntb.gov.ua

Microscopy for Morphological and Surface Analysis

Microscopy techniques, including electron microscopy, are valuable tools for examining the morphology and surface characteristics of this compound, both as a raw material and within formulations atlantis-press.comscielo.sa.crtandfonline.com. These techniques provide visual evidence of crystal structure, particle size, and how this compound interacts with other materials in a formulation or when applied to a surface.

Electron Microscopy Studies on Material Interactions

Electron microscopy, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), allows for high-resolution imaging of the surface and internal structure of materials atlantis-press.comscielo.sa.crsbmu.ac.ir. Studies utilizing SEM have investigated the effects of this compound on the surface morphology of various materials, including dental enamel and restorative materials atlantis-press.comscielo.sa.crsbmu.ac.irscielo.brelsevier.esisciii.esabstractarchives.comresearchgate.netnih.govallenpress.comresearchgate.netresearchgate.net. These studies have revealed that this compound can induce changes such as etching, porosity, irregularities, and the exposure of filler particles in composite resins scielo.sa.crscielo.brelsevier.esabstractarchives.com. TEM has been used to examine the changes in enamel crystals after exposure to bleaching agents containing this compound, showing alterations in crystal form and size atlantis-press.com. Electron microscopy, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can also provide elemental analysis of the surface, helping to understand chemical changes occurring during interactions scielo.sa.crsbmu.ac.irallenpress.comresearchgate.net.

Surface Morphology Investigations of this compound Formulations

Microscopy is also used to characterize the surface morphology of this compound formulations, such as gels researchgate.net. These investigations can assess the dispersion of this compound particles within the formulation matrix and examine the surface texture and homogeneity of the applied product researchgate.netijhsr.org. Changes in surface morphology of formulations over time or under different storage conditions can indicate physical instability or degradation scielo.brscielo.br. For instance, studies on this compound gels have used microscopy to observe the surface after application, noting the presence of irregularities or pores ijhsr.org. Atomic Force Microscopy (AFM) provides nanoscale topographic information and has been used to quantify changes in surface roughness of materials exposed to this compound formulations atlantis-press.comtandfonline.comicm.edu.pl.

Interactive Table 2: Microscopy Techniques and Their Applications for this compound

Microscopy TechniqueApplicationObservationsSource
SEMExamining interaction with materials (e.g., dental enamel, composites)Etching, porosity, surface irregularities, exposed filler particles atlantis-press.comscielo.sa.crsbmu.ac.irscielo.brelsevier.esabstractarchives.comnih.govresearchgate.net
TEMAnalyzing changes in crystal structure (e.g., enamel crystals)Alterations in crystal form and size atlantis-press.com
SEM/EDXElemental analysis of surfaces after interaction with this compoundChanges in elemental distribution (e.g., calcium, carbon, oxygen) sbmu.ac.irresearchgate.net
Microscopy (General)Characterizing surface morphology of raw material and formulations (e.g., gels)Crystal shape (needles, plates), particle dispersion, surface texture, homogeneity of applied formulations smilesonic.comresearchgate.netijhsr.org
AFMQuantifying surface roughness at the nanoscaleIncrease in surface roughness, changes in interrod junction depth atlantis-press.comtandfonline.comicm.edu.pl

Computational Chemistry and Theoretical Studies of Carbamide Peroxide

Density Functional Theory (DFT) Applications to Carbamide Peroxide Systems

DFT is a quantum mechanical method widely used to study the electronic structure and properties of molecules and materials. It has been applied to this compound systems to gain a deeper understanding of its intrinsic nature and reactivity.

Electronic Structure and Bonding Analysis

DFT calculations provide detailed information regarding the electronic structure and chemical bonding within this compound. Studies employing DFT, such as those utilizing the B3LYP functional, have characterized the electronic properties of 1:1 complexes formed between urea (B33335) and hydrogen peroxide psu.edu. These investigations analyze attributes including charge distribution, dipole moments, and the nature of hydrogen bonds that stabilize these complexes psu.edu. While the experimental crystal structure of the urea-hydrogen peroxide complex is known, theoretical studies have explored various possible cyclic structures and their relative stabilities, highlighting that differences often arise from the number and type of hydrogen bonds present psu.edu.

The bonding within the peroxide anion (O₂²⁻), a key species released by this compound, has also been examined using DFT. Studies on crystalline peroxides have indicated that the chemical bonding within the peroxide ion is intricate, representing a balance between weak covalent interactions and significant electrostatic repulsion between electron shells aps.org. The accurate description of covalent bonding within the O₂²⁻ ion and the polarization of the oxygen atoms in a crystalline environment necessitates accounting for electron correlation effects aps.org. Compression of the peroxide ion within ionic crystals can lead to increased overlap of closed shells, influencing the antibonding character of the interaction aps.org.

Reaction Mechanism Predictions for Decomposition and Reactivity

DFT serves as a valuable tool for predicting chemical reaction mechanisms, including the decomposition pathways of this compound and its subsequent reactivity. This compound is known to release hydrogen peroxide upon contact with water or various surfaces nih.gov. Hydrogen peroxide is thermodynamically unstable and decomposes into water and oxygen, a process that can be catalyzed wikidoc.org. DFT calculations have been instrumental in studying the decomposition mechanisms of hydrogen peroxide on different catalytic surfaces, providing atomistic-level descriptions of these processes acs.org. For example, DFT has been utilized to investigate the decomposition of H₂O₂ catalyzed by Zr-substituted Lindqvist tungstate, identifying a transient Zr-trioxidane species as a crucial intermediate in the mechanism acs.org.

The reactivity of hydrogen peroxide, which is often activated by urea through hydrogen bonding within this compound, has also been explored with the assistance of DFT. DFT calculations have been incorporated into mechanistic studies to investigate plausible reaction pathways in organic oxidation reactions where hydrogen peroxide acts as the oxidant rsc.org. These computational studies aid in the identification of reaction intermediates and in understanding how catalysts or activating agents facilitate the chemical transformation rsc.org.

Thermochemical Calculations and Energy Landscape Mapping

DFT calculations are capable of providing thermochemical properties, such as energy and enthalpy, which are essential for mapping the energy landscape of chemical processes involving this compound rsc.org. These calculations help in assessing the thermodynamic feasibility and energetics of reactions, including decomposition and reactions with other substances.

Thermochemical properties derived from DFT calculations are critical for an atomistic-level understanding of reaction processes rsc.org. Despite the widespread use of DFT for this purpose, challenges exist regarding the consistent referencing and reporting of data, as well as inherent errors associated with approximate functionals rsc.org. Research is ongoing to develop methods for quantifying the uncertainty in DFT energy corrections to improve the accuracy of predicted thermochemical properties escholarship.org.

DFT has been applied to study the thermochemical stability of various compounds, including oxides and peroxides, by calculating formation energies and analyzing energy landscapes researchgate.netmdpi.com. These studies contribute to a broader understanding of the energetic favorability of different chemical states and transformations relevant to the behavior of peroxide-containing compounds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a system of atoms and molecules. For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in solution or in contact with other materials.

Solvent Effects and Solvation Dynamics

MD simulations are particularly well-suited for investigating solvent effects and the dynamics of solvation for molecules. Given that this compound is water-soluble and releases hydrogen peroxide upon contact with water nih.gov, understanding its interaction with solvent molecules is of significant interest.

MD simulations have been extensively used to study the solvation of various molecules in water and other solvents, providing a microscopic view of how solvent molecules arrange around the solute and how this solvation environment evolves over time nih.govacs.org. These simulations can reveal details about hydrogen bonding interactions between the solute and solvent and how different solvents or solvent mixtures influence the solvation shell acs.org. While specific MD studies focusing solely on the solvation dynamics of this compound were not extensively highlighted in the search results, the fundamental principles and techniques applied to similar systems (such as hydrogen peroxide, urea, and other solutes in aqueous environments) are directly relevant. Studies on protein solvation, for instance, demonstrate how MD simulations with explicit solvent models can reveal differences in specific solvation patterns and the dynamics of flexible regions of molecules acs.orgnih.gov.

Interaction with Substrate Materials at the Molecular Level

MD simulations can also be employed to investigate the interaction of this compound, or its active component hydrogen peroxide, with various substrate materials at a molecular level. This is particularly relevant for understanding its applications in areas like bleaching or disinfection, where it interacts with surfaces such as tooth enamel or other organic and inorganic materials.

Studies utilizing MD simulations have explored the interactions between molecules and surfaces or substrates. For example, ReaxFF-MD simulations have been applied to investigate the atomic-scale removal mechanisms of silicon carbide (SiC) substrates in the presence of a hydrogen peroxide solution, illustrating how H₂O and H₂O₂ interact with the SiC surface and contribute to the formation of various surface species semanticscholar.org. MD simulations have also been used to study the interaction of proteins with their substrates, providing insights into binding modes and conformational changes that occur upon interaction acs.orgmdpi.com. Although detailed MD studies specifically on the interaction of this compound with substrates like tooth enamel were not extensively found in the search results, the methodology exists and can be applied to explore such interactions at a molecular level, examining aspects such as adsorption, diffusion, and chemical reactions occurring at the interface.

Mechanistic Investigations of Carbamide Peroxide Interactions at Biological and Material Interfaces

Molecular and Cellular Toxicology Mechanisms of Carbamide Peroxide

This compound, a common agent in dental procedures, exerts its biological effects primarily through the dissociation into its constituent parts: hydrogen peroxide and urea (B33335). The subsequent breakdown of hydrogen peroxide into water, oxygen, and reactive oxygen species (ROS) is central to its mechanism of action and toxicological profile.

The primary mechanism of this compound-induced cellular damage is the generation of oxidative stress. When this compound breaks down, it releases hydrogen peroxide (H₂O₂). This hydrogen peroxide can then lead to the formation of highly reactive oxygen species (ROS), including the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻). wikipedia.orgmdpi.com These ROS are highly unstable molecules that can react with and damage various cellular components, including lipids, proteins, and DNA. wikipedia.orgwikipedia.org

The production of ROS disrupts the normal redox balance within cells, leading to a state of oxidative stress. wikipedia.org Cells possess antioxidant defense mechanisms, such as enzymes like catalase and superoxide dismutase, to neutralize these reactive species. wikipedia.org However, when the generation of ROS exceeds the cell's antioxidant capacity, cellular damage ensues. This oxidative damage is a key factor in the observed cytotoxicity of this compound. wikipedia.orgwikipedia.org

In vitro studies have demonstrated that this compound can have a significant impact on the viability of various oral cells, including gingival fibroblasts and dental pulp cells. nih.govnih.gov The cytotoxic effects are generally dose- and time-dependent. mdpi.com

Exposure of human gingival fibroblasts to this compound has been shown to decrease cell proliferation and the production of extracellular matrix components like collagen and fibronectin. nih.gov Similarly, studies on dental pulp stem cells (DPSCs) have revealed that this compound exposure can lead to a significant decrease in cell viability and an increase in apoptosis (programmed cell death). mdpi.comresearchgate.net Even at low concentrations, the hydrogen peroxide derived from this compound can diffuse through enamel and dentin, potentially reaching the pulp tissue and compromising the viability of pulp cells. nih.govresearchgate.net

The following table summarizes findings from a study on the effect of different concentrations of a bleaching agent containing this compound on dental pulp stem cell viability.

Concentration of Bleaching AgentExposure TimeEffect on Cell Viability
0.1%3 hoursSignificant decrease in living cells
0.5%3 hoursSignificant decrease in living cells
1%3 hoursSignificant decrease in living cells
Not specified24 hours45% decrease in living cells

Data adapted from a study on the impact of this compound on dental pulp stem cells. mdpi.comresearchgate.net

These findings highlight the potential for this compound to induce oxidative stress in both gingival and pulp cells, leading to a reduction in their viability and function. nih.govmdpi.com

The reactive oxygen species generated by this compound can interact with and cause damage to cellular DNA. scielo.br This damage can manifest as strand breaks, chromosomal alterations, and the formation of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage. scielo.br

Several studies have investigated the genotoxic potential of this compound using the micronucleus assay on oral epithelial cells. Some in vivo studies have observed a slight increase in micronuclei frequency in gingival margin cells following exposure to 10% and 16% this compound, suggesting a low level of DNA damage. scielo.brresearchgate.net However, this increase was not always statistically significant, and the frequency of micronuclei often returned to baseline levels after a period of time, indicating that the cellular repair mechanisms may resolve the initial damage. scielo.br

Other research has also explored the link between hydrogen peroxide exposure from whitening strips and oxidative DNA damage, finding an increase in nuclear abnormalities and levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in individuals after bleaching. nih.gov Despite these findings, some studies conclude that when used as directed and not excessively, this compound does not appear to pose a significant mutagenic risk to oral epithelial cells. scielo.brresearchgate.netnih.gov

This compound breaks down into hydrogen peroxide and urea. Urea, in turn, can dissociate to form cyanate (B1221674). nih.gov This cyanate can then participate in a non-enzymatic post-translational modification of proteins known as carbamylation, where it reacts with the primary amine groups of lysine (B10760008) residues and N-terminal groups of proteins. frontiersin.orgnih.gov

This modification can alter the structure and function of proteins. nih.gov Carbamylation can lead to the inhibition of enzymes that require a free primary amine group on lysine residues for their catalytic activity. frontiersin.org While the direct link between this compound used in dental applications and systemic protein carbamylation is not extensively documented in the provided context, the fundamental chemical reactions suggest a potential for such modifications to occur at a localized level. Myeloperoxidase, an enzyme found in leukocytes, can also catalyze the formation of cyanate from thiocyanate, particularly at sites of inflammation, which could be relevant in the context of gingival irritation. nih.govresearchgate.net

The process of carbamylation can have several consequences for proteomic research, including blocking enzymatic digestion of proteins and altering their chromatographic behavior. nih.gov This highlights the chemical reactivity of the urea component of this compound and its potential to interact with biological macromolecules.

Interaction with Organic Matrices and Substrate Materials

The bleaching effect of this compound is primarily due to the oxidative degradation of organic chromophores. patsnap.com Chromophores are molecules responsible for color, and they are often large organic compounds with conjugated double bonds.

When this compound breaks down to release hydrogen peroxide, the subsequent formation of reactive oxygen species, particularly the hydroxyl radical (•OH), plays a crucial role. patsnap.comnih.gov These highly reactive species attack the double bonds within the chromophore molecules. This process breaks the conjugated system, altering the molecule's ability to absorb light in the visible spectrum. patsnap.com The smaller, less colored or colorless molecules that result from this degradation are then perceived as a whitening of the substrate.

The mechanism involves an oxidation reaction where the oxygen molecules from the breakdown of hydrogen peroxide react with the discolored molecules, breaking the chemical bonds that cause the discoloration. patsnap.com This process is not limited to tooth stains but is a general mechanism for the oxidative degradation of various organic pollutants. nih.gov The effectiveness of this degradation is dependent on factors such as the concentration of this compound and the pH of the environment. nih.govresearchgate.net

Effects on Collagen Structure and Chemical Properties

This compound has been the subject of investigation regarding its impact on the structural and chemical integrity of collagen, a primary protein component of various biological tissues. Research indicates that the free radicals generated from the decomposition of this compound can induce significant alterations in collagen architecture. ucl.ac.uknih.gov In-vitro studies on dentinal collagen have demonstrated that exposure to this compound leads to a gelatinization process. ucl.ac.uk This process is characterized by the disruption of the non-crosslinked collagen's quaternary structure, resulting in a glassy, amorphous layer as the fibrils lose their distinct banding and shape. researchgate.net

The extent of this structural damage is correlated with both the concentration of this compound and the duration of exposure. ucl.ac.uknih.gov For instance, studies have shown that a 10% this compound concentration applied for 4 hours causes more significant damage to collagen scaffolds compared to lower concentrations or shorter exposure times. ucl.ac.uknih.gov

From a chemical perspective, Raman spectroscopy analyses have revealed that this compound treatment leads to a significant decrease in the integrated area of amide I and amide III bands in mineralized dentine discs. nih.gov These amide bands are crucial indicators of the protein's secondary structure. The reduction in these bands, particularly the amide I band, becomes more pronounced with increased this compound concentration and exposure time, signifying a deleterious change in the chemical properties of dentinal collagen. ucl.ac.uknih.gov These findings suggest that even at low concentrations, this compound can induce chemical degradation within collagen fibrils, leading to the denaturation of the protein. nih.govnih.gov

Delignification Processes in Pulp and Paper Industry

This compound is utilized as a bleaching agent in the pulp and paper industry for the process of delignification. amrita.edu This process is crucial for removing lignin (B12514952), a complex polymer that binds cellulose (B213188) fibers together, to produce high-quality paper products. researchgate.net The application of this compound in delignification is favored for its efficiency and environmental benefits, contributing to Totally Chlorine Free (TCF) and Elemental Chlorine Free (ECF) pulp production. linde.com

Research into the delignification of Kraft pulp using this compound has identified optimal conditions for maximizing lignin removal. amrita.edu Factors such as temperature, pulp consistency, and the concentration of this compound play significant roles. Studies have indicated that a higher reaction temperature and lower pulp consistency favor a reduction in the Kappa number, which is a measure of the residual lignin content in the pulp. amrita.edu One study identified the optimal conditions for Kappa number reduction to be a temperature of 68°C, a this compound concentration of 0.8 g per 100 ml of solution, and a 2% pulp consistency. amrita.edu

The mechanism of delignification with peroxide compounds involves the generation of reactive oxygen species, such as hydroxyl radicals, which attack and break down the complex lignin structure. nih.govresearchgate.net This process makes the lignin more soluble and easier to remove from the pulp. researchgate.net The removal of these amorphous lignin species leads to an increase in the crystallinity of the pulp. X-ray diffraction analysis has shown that the crystallinity index of pulp increased from 81.7% before bleaching with this compound to 85% after bleaching. amrita.edu This increase in crystallinity is an indicator of the effective removal of amorphous components like lignin and hemicellulose. amrita.edu

Surface Modification and Material Science Applications

In the realm of material science, this compound serves as a source of hydrogen peroxide, which is a versatile reagent for the surface modification of polymers. acs.orgrsc.org The ability to alter the surface properties of a material without changing its bulk characteristics is essential for a wide range of applications, including the development of biomaterials, sensors, and composite materials. rsc.orgnih.gov

The fundamental principle behind this application is the generation of reactive species from peroxide that can interact with the polymer surface, leading to the introduction of new functional groups. acs.org For instance, functionalized diarylcarbenes can be used for the direct surface modification of organic polymers, introducing urea and thiourea (B124793) functions onto a polystyrene surface. acs.org These modified surfaces are capable of reversibly binding and releasing hydrogen peroxide. acs.org

The process often involves the treatment of a polymer with a solution containing a peroxide, such as the combination of hydrogen peroxide and acetic acid, which can be used to modify grafted fibers. nih.gov This can initiate oxidation and subsequent reactions to introduce desired functionalities. nih.gov The "grafting-from" and "grafting-to" approaches are common methods where polymer chains are grown from the surface or pre-formed polymers are attached to it, respectively, to achieve a functionalized surface. nih.gov These techniques provide a practical means for surface modification and functionalization. nih.gov

Advanced Oxidation Processes (AOPs) Involving this compound

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive species, primarily hydroxyl radicals (•OH). wikipedia.org this compound, as a stable, solid source of hydrogen peroxide, plays a significant role in various AOPs. hydrogenlink.compatsnap.com

Role in Generation of Hydroxyl Radicals for Pollutant Degradation

The core of AOPs is the in-situ production of hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of degrading a wide range of pollutants. wikipedia.orgyoutube.comresearchgate.net this compound contributes to this by decomposing in water to release hydrogen peroxide. patsnap.com This hydrogen peroxide then becomes the precursor for the generation of hydroxyl radicals. wikipedia.org

The degradation of pollutants via AOPs generally follows a three-step process:

Formation of strong oxidants: Reactive oxygen species like hydroxyl radicals are generated. youtube.com

Reaction with organic contaminants: These oxidants react with recalcitrant pollutants, converting them into more biodegradable compounds. youtube.com

Mineralization: The biodegradable intermediates are further oxidized into simple, harmless inorganic molecules such as carbon dioxide, water, and mineral salts. youtube.comresearchgate.net

The unselective nature of hydroxyl radicals allows them to react rapidly with and break down complex organic molecules like aromatics, pesticides, and petroleum constituents, which are often difficult to remove using conventional treatment methods. wikipedia.orgyoutube.com

Synergistic Effects with Light Activation (e.g., UV-AOPs)

The efficiency of hydroxyl radical generation from hydrogen peroxide can be significantly enhanced by combining it with an energy source, such as ultraviolet (UV) light. wikipedia.org This combination is known as a UV-AOP or a UV/H₂O₂ process. rjeec.romdpi.com When this compound is used as the hydrogen peroxide source, its decomposition product is subjected to UV radiation.

The photolysis of hydrogen peroxide by UV light cleaves the molecule, generating two hydroxyl radicals for each molecule of H₂O₂. mdpi.com This synergistic effect dramatically increases the concentration of hydroxyl radicals in the system, leading to a more rapid and efficient degradation of pollutants. This method is particularly effective for treating water contaminated with organic micropollutants that are resistant to other technologies. epa.gov The effectiveness of the UV/H₂O₂ process is dependent on factors such as the UV dose, the concentration of hydrogen peroxide, and other water quality parameters. mdpi.comepa.gov

Catalytic Advanced Oxidation Processes

Catalytic AOPs involve the use of a catalyst to enhance the production of hydroxyl radicals from an oxidant like hydrogen peroxide. hydrogenlink.com this compound can serve as the hydrogen peroxide source in these systems. hydrogenlink.com These processes are advantageous as they can operate under less extreme conditions and can be more selective than non-catalytic AOPs.

One of the most well-known catalytic AOPs is the Fenton process, which utilizes ferrous ions (Fe²⁺) as a catalyst to decompose hydrogen peroxide into hydroxyl radicals. mdpi.combio-conferences.org The photo-Fenton process is an enhancement of this, where the use of UV or visible light facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of hydrogen peroxide utilization and hydroxyl radical generation. mdpi.com

Heterogeneous Fenton processes employ solid catalysts, which offer the advantage of easier catalyst recovery and reuse. mdpi.com In these systems, the solid catalyst facilitates the decomposition of hydrogen peroxide to generate hydroxyl radicals for pollutant degradation. mdpi.com The combination of different AOPs and catalysts can lead to synergistic effects, resulting in higher mineralization and toxicity removal. For example, photocatalytic ozonation with H₂O₂ in the presence of an iron-supported catalyst has been shown to achieve total mineralization and almost complete toxicity removal for certain pollutants. mdpi.com

Environmental Fate and Ecotoxicological Research of Carbamide Peroxide

Environmental Degradation Pathways and By-product Formation

Carbamide peroxide (urea hydrogen peroxide) decomposes in water solutions into urea (B33335) and hydrogen peroxide. cloudfront.net This decomposition is a key factor in its environmental fate. Hydrogen peroxide, one of the primary by-products, is known to degrade rapidly in the presence of organic matter, breaking down into water and oxygen. regulations.gov In water, hydrogen peroxide's half-life can range from a few days to significantly shorter periods (≤1 hour in seawater). europa.euepa.gov The degradation of hydrogen peroxide can occur through various pathways, including photolysis and reaction with hydroxyl radicals in the atmosphere. epa.gov

Urea, the other main decomposition product, is a common nitrogenous compound that is readily metabolized by aerobic microorganisms in the environment, ultimately breaking down into carbon dioxide and water. epa.gov

While the primary degradation products are considered relatively benign (urea, hydrogen peroxide, which further degrades to water and oxygen), the initial decomposition of this compound into hydrogen peroxide is crucial as hydrogen peroxide itself can be toxic to aquatic life if not properly diluted or managed. scitechnol.com

Aquatic Ecotoxicity and Impact on Organisms

Hydrogen peroxide, a breakdown product of this compound, has demonstrated toxicity to aquatic organisms. Studies on the ecotoxicity of peroxy compounds, including hydrogen peroxide, indicate potential risks to aquatic invertebrates and fish. regulations.govepa.gov For instance, hydrogen peroxide has been found to be highly toxic to Daphnia magna, a freshwater invertebrate, with an LC50 of 0.57 mg/L. epa.gov Estuarine and marine invertebrates, such as Mysid shrimp and the Bay mussel, have also shown high sensitivity to the chemical. epa.gov

Aquatic plants, including green algae and freshwater diatoms, are also susceptible to the effects of hydrogen peroxide, with studies reporting EC50 values in the range of 0.18 mg/L for green algae. epa.gov The toxicity of hydrogen peroxide to aquatic organisms underscores the importance of preventing its entry into waterways at concentrations that could cause adverse effects. cloudfront.netscitechnol.comeastvillagedental.ca

While this compound itself is the parent compound, its impact on aquatic environments is largely mediated by the release of hydrogen peroxide upon dissolution. The potential for chemical runoff containing this compound and hydrogen peroxide from products like teeth whitening agents to enter waterways and disrupt aquatic ecosystems has been highlighted as an environmental concern. eastvillagedental.ca

Soil and Sediment Fate Studies

Research into the fate of this compound and its decomposition products in soil and sediment is less extensive compared to aquatic environments. However, studies on the fate of urea peroxide (this compound) added to soil have investigated factors affecting its degradation. nih.gov

Hydrogen peroxide, a key breakdown product, is expected to degrade rapidly in sediment due to the presence of catalytic abiotic and biotic materials. epa.gov In soils, the decomposition rates and mechanisms of hydrogen peroxide can vary depending on soil composition, including organic matter and manganese content. acs.org While rapid decay with disproportionation to water and dioxygen can dominate in some soils, the formation of hydroxyl radicals can be a major decomposition pathway in others, particularly those with lower organic matter content. acs.org Biological activity has also been shown to contribute to the decomposition of hydrogen peroxide in soil. acs.org

The impact of hydrogen peroxide on soil components, such as organic matter and metal oxyhydroxides, has been observed in studies utilizing hydrogen peroxide for the depletion of organic matter in sediment analysis. nih.gov

Waste Management and Disposal Methodologies for Minimizing Environmental Impact

Proper waste management and disposal of products containing this compound are crucial to minimize their environmental impact. Given the potential toxicity of hydrogen peroxide to aquatic life, allowing undiluted product or large quantities to reach groundwater, water streams, or sewage systems should be avoided. cloudfront.net

General guidelines for chemical waste management emphasize the importance of preventing environmental contamination through careful disposal practices. bu.edu Improper disposal can lead to the pollution of water sources and harm to wildlife. bu.edu For chemical wastes, identification and proper handling at the point they become waste are essential. bu.edu Dilution as a means to render a hazardous waste non-hazardous is generally not permitted. bu.edu

Specific to this compound, recommendations include not disposing of it with household garbage and preventing its entry into sewage systems. cloudfront.net Disposal as solid waste in a closed container is suggested. cloudfront.net Responsible waste management in dental practices and by consumers using products containing this compound, such as teeth whitening products, is important to reduce chemical runoff into waterways. scitechnol.comeastvillagedental.ca Research into eco-friendly alternatives and sustainable practices in industries utilizing this compound is also seen as essential for minimizing environmental footprints. scitechnol.com

Risk Assessment Frameworks for Environmental Exposure

Environmental risk assessment frameworks are utilized to evaluate the potential for adverse effects from chemical substances like this compound. These frameworks typically involve assessing exposure levels and comparing them to ecotoxicity data to characterize the likelihood of risk to non-target organisms. regulations.govepa.gov

For peroxy compounds, including hydrogen peroxide, environmental risk assessments consider their fate and potential exposure in aquatic and terrestrial environments. regulations.gov Based on the rapid degradation of these compounds, significant environmental exposure from certain uses, such as registered antimicrobial applications, may not be expected. regulations.gov The rapid breakdown products, such as water, oxygen, and urea, are generally not considered to be of toxicological concern. regulations.gov

Risk quotients, calculated by dividing exposure estimates by ecotoxicity values, are a common tool in risk characterization to evaluate potential risks to non-target organisms. epa.gov Levels of concern are established to indicate when a pesticide or chemical used as directed has the potential to cause adverse effects. epa.gov While qualitative environmental risk assessments may be conducted based on the rapid degradation properties, comprehensive assessments consider potential exposure pathways and the sensitivity of different environmental compartments and organisms. regulations.goveuropa.eu

Future Research Directions and Unexplored Avenues for Carbamide Peroxide

Development of Novel Carbamide Peroxide Formulations with Enhanced Stability and Targeted Release

This compound's efficacy can be limited by its inherent instability, particularly in aqueous solutions nih.govresearchgate.net. Future research should prioritize the development of novel formulations that improve its stability and enable targeted release. This could involve exploring advanced delivery systems and material science approaches.

Studies have already begun to investigate methods to enhance CP stability. For instance, research has explored loading CP into electrospun nanofibrous films (ENF) using materials like polyvinyl alcohol, polyvinylpyrrolidone (B124986), and silica. This approach demonstrated significantly higher stability of CP in the electrospinning feed aqueous solutions compared to pure water nih.gov. The stability of CP in these formulations was found to be influenced by the composition, with polyvinylpyrrolidone playing a role in stabilization nih.gov. Furthermore, the degradation of CP in these films could be described by first-order kinetics, with a predicted half-life of approximately 6.52 years at elevated temperatures researchgate.net.

Another promising area is the development of nanoformulations. Research into this compound polymeric nanoparticles has shown improved stability, preventing thermal and photostability issues researchgate.net. These nanoparticles also demonstrated high entrapment efficiency, suggesting a potential for controlled release researchgate.net. Similarly, the development of this compound-loaded nanoemulgels (CP-NG) has been explored to address the burst release often observed with traditional hydrogels, which can lead to inflammation mdpi.comnih.gov. These nanoemulgels, formulated from solid dispersions and nanoemulsions, exhibited controlled release rates influenced by the carrier type and the ratio of CP to the carrier mdpi.comresearchgate.net. The release from CP-NG followed first-order kinetics and an anomalous transport mechanism mdpi.comresearchgate.net.

Future research should delve deeper into:

Investigating a wider range of polymers, nanoparticles, and encapsulation techniques to further enhance CP stability under various environmental conditions.

Developing smart release systems that can deliver CP to specific targets, potentially triggered by external stimuli (e.g., pH, temperature) to maximize efficacy and minimize off-target effects.

Conducting detailed studies on the long-term stability of these novel formulations under different storage conditions to ensure their commercial viability.

In-depth Investigations into Long-Term Cellular and Molecular Responses to this compound Exposure

While the effects of this compound are often discussed in the context of its intended applications, a more comprehensive understanding of its long-term cellular and molecular impacts is crucial for assessing potential risks and exploring new therapeutic or industrial uses.

Current research has begun to examine the cellular responses to CP exposure. Studies using human dental pulp stem cells (DPSCs) have shown that exposure to various concentrations of CP can lead to significant cytotoxic effects, including increased apoptosis and decreased cell viability mdpi.com. This suggests that CP can compromise the integrity and functionality of these cells mdpi.com. Furthermore, CP-stimulated DPSCs exhibited a dose-dependent release of inflammatory cytokines like IL-6 and IL-8 mdpi.com.

Research on hydrogen peroxide, a decomposition product of this compound, has also provided insights into molecular damage. Studies on human oral keratinocytes exposed to hydrogen peroxide demonstrated compromised cell viability at certain concentrations and durations, induced nuclear DNA damage, and an increase in mitochondrial DNA deletions nih.gov. These studies highlight the importance of dose and duration of exposure in determining the extent of cellular damage nih.gov.

Future research should focus on:

Conducting long-term in vivo studies to evaluate the systemic effects of CP exposure beyond the immediate application site.

Utilizing advanced molecular techniques (e.g., transcriptomics, proteomics) to identify the full spectrum of cellular pathways affected by CP and its decomposition products.

Investigating the potential for cumulative effects from repeated or chronic low-level exposure.

Exploring the molecular mechanisms underlying the inflammatory responses observed upon CP exposure.

Advanced Computational Modeling for Predicting Complex System Interactions

Computational modeling offers a powerful tool for predicting the behavior of this compound in complex systems, optimizing formulations, and understanding its interactions at a molecular level.

Computational studies are increasingly being used in chemical research, including the modeling of interactions involving related compounds like hydrogen peroxide. For example, advanced microkinetic modeling, combined with first-principles calculations, has been used to understand the reaction mechanisms of hydrogen peroxide synthesis over catalysts, considering factors like adsorbate-adsorbate interactions and nanoparticle size acs.org. Computational modeling has also been applied to study the interactions of molecules, including urea (B33335) and hydrogen peroxide, with biological targets like aquaporin-3 frontiersin.org. These models can predict binding interactions and potential biological effects frontiersin.org. The application of computational modeling to complex materials, such as biocompatible ionic liquids which can be used with hydrogen peroxide, is also being explored to predict properties and guide experimental design acs.org.

Future research should leverage advanced computational modeling to:

Develop sophisticated models that can accurately predict the stability and degradation kinetics of novel CP formulations under various environmental conditions.

Simulate the diffusion and distribution of CP and its decomposition products in biological tissues and other complex matrices.

Model the interactions of CP with various molecules and materials to predict its reactivity and potential side reactions in different applications.

Utilize in silico methods to screen potential stabilizers and release-modifying agents for CP formulations.

Exploration of this compound in Emerging Chemical Engineering Applications

The unique properties of this compound, particularly its ability to release hydrogen peroxide, make it a candidate for exploration in emerging chemical engineering applications beyond its traditional uses.

This compound's oxidizing properties are already utilized in various industries, including textiles and paper manufacturing for bleaching, and in environmental cleanup operations for pollutant degradation marketresearchintellect.com. The decomposition of CP into urea and hydrogen peroxide, which further dissociates into reactive oxygen species, is the basis for its oxidative capabilities mdpi.comscielo.br. Advanced oxidation processes (AOPs), which generate potent oxidizing free radicals, are being increasingly explored in wastewater treatment for degrading recalcitrant organic compounds rsc.org. While the search results specifically mention hydrogen peroxide in the context of AOPs, the controlled release of hydrogen peroxide from this compound suggests its potential in such processes.

Future research should investigate the potential of CP in:

Novel water and wastewater treatment processes, particularly in the context of advanced oxidation processes, exploring its effectiveness in degrading specific pollutants.

Sustainable chemical synthesis routes as a controlled source of hydrogen peroxide for oxidation reactions.

Development of new materials with embedded CP for applications requiring on-demand release of an oxidizing agent.

Exploration of its use in green chemistry applications as an environmentally benign alternative in various industrial processes, given its breakdown into non-toxic byproducts marketresearchintellect.com.

Comprehensive Environmental Impact Assessments and Sustainable Chemical Practices

As the global focus on sustainability increases, a thorough understanding of the environmental impact of this compound throughout its lifecycle is essential, along with the development of sustainable practices related to its production and use.

This compound is increasingly viewed as an eco-friendly alternative in various industries due to its decomposition into non-toxic byproducts, primarily urea and hydrogen peroxide marketresearchintellect.com. This characteristic aligns with global efforts to reduce environmental impact and comply with stricter regulations marketresearchintellect.com. Research is already exploring eco-friendly alternatives to traditional bleaching agents, including those based on hydrogen and this compound, in applications like skeletal preservation researchgate.netuajy.ac.id.

Comprehensive environmental impact assessments for chemical compounds involve evaluating their effects throughout their lifecycle, from production to disposal mdpi.com. Studies employing Life Cycle Assessment (LCA) approaches have been used to compare the environmental impacts of different synthesis routes for other carbon-based materials, considering factors like the use of hydrogen peroxide and the energy consumption mdpi.com. These assessments highlight that the synthesis process itself can be a significant contributor to environmental impacts mdpi.com.

Future research should undertake:

Development of greener synthesis routes for this compound that minimize energy consumption and waste generation.

Investigation of methods for the safe and environmentally sound disposal or recycling of materials containing this compound.

Q & A

Q. What are the recommended storage conditions for carbamide peroxide in laboratory settings to ensure stability and safety?

this compound must be stored in light-resistant, airtight containers at 2–8°C to prevent decomposition. Avoid exposure to reducing agents, combustible materials, and incompatible substances. Laboratories should implement segregated storage areas with inert gas purging for long-term stability. Regularly monitor containers for peroxide formation using standardized testing protocols (e.g., potassium iodide-starch test strips) and record results .

Q. How does this compound compare to hydrogen peroxide in terms of efficacy and safety in dental whitening research?

At equivalent active oxygen concentrations (e.g., 10% this compound ≈ 3.3% hydrogen peroxide), both agents reduce enamel microhardness and induce sensitivity. However, this compound’s slower decomposition (6–8 hours) allows prolonged, controlled release, reducing acute cytotoxicity compared to hydrogen peroxide’s rapid oxidation (30–60 minutes). Validate comparisons using in vitro models with standardized exposure times (e.g., 2–3 hours/day for 14 days) and microhardness testing (Vickers or Knoop) .

Q. What concentration ranges of this compound are most commonly validated in academic studies for dental applications?

10% this compound is the most studied concentration, supported by the American Dental Association (ADA) for safety and efficacy. Higher concentrations (15–20%) accelerate whitening but increase enamel porosity and pulp inflammation risks. Justify deviations from 10% with in situ models measuring color change (ΔE via spectrophotometry) and biocompatibility (MTT assays on gingival fibroblasts) .

Advanced Research Questions

Q. What experimental methodologies are recommended to assess the impact of this compound on enamel microhardness, and how can confounding variables be controlled?

Use bovine or human enamel specimens subjected to cyclic treatment (e.g., 8 hours/day for 14 days). Control pH (6.8–7.0), temperature (37°C), and artificial saliva immersion between exposures. Assess microhardness via Vickers indentation, surface morphology via SEM, and mineral loss via energy-dispersive X-ray spectroscopy (EDX). Normalize data against untreated controls and account for inter-tooth variability using randomized block designs .

Q. How should researchers address contradictions in studies comparing the whitening efficacy of this compound at varying concentrations and application times?

Conduct systematic reviews with meta-regression to isolate variables (concentration, exposure duration, pH). For primary studies, use factorial designs to test interactions. For example, compare 10% (4 hours/day) vs. 20% (2 hours/day) in a split-mouth trial, measuring ΔE and enamel roughness (Ra) via profilometry. Apply mixed-effects models to account for patient-level heterogeneity .

Q. What are the best practices for designing studies to evaluate the interaction between this compound and reducing agents, considering its incompatibility?

Use calorimetry (e.g., differential scanning calorimetry) to assess exothermic reactions under controlled conditions. Pair this compound with common reductants (e.g., ascorbic acid) in stoichiometric ratios and monitor gas evolution (O₂, CO₂) via gas chromatography. Include inert atmospheres (N₂ gloveboxes) and real-time temperature logging to prevent uncontrolled decomposition .

Q. What safety protocols should be implemented when handling this compound in experiments involving prolonged exposure or high concentrations?

Use fume hoods with ≥100 ft/min airflow, nitrile gloves, and polycarbonate face shields. Implement peroxide-specific spill kits (vermiculite, neutralizers) and avoid combustible absorbents. For high-concentration work (>15%), pre-test for peroxides and limit storage to ≤3 months. Document hazard controls per OSHA 29 CFR 1910.1450 .

Q. How can researchers mitigate the risk of peroxide formation in this compound solutions during long-term storage?

Add stabilizers (e.g., EDTA, sodium stannate) to chelate metal catalysts. Store under argon in amber glass vials with PTFE-lined caps. Monitor peroxide levels monthly via iodometric titration and discard if exceeding 10 ppm. For lab-synthesized batches, use accelerated aging studies (40°C/75% RH) to predict shelf life .

Q. What methodological considerations are critical when comparing this compound with natural bleaching agents in terms of efficacy and enamel safety?

Standardize natural extracts (e.g., Averrhoa bilimbi gel) to active ingredient concentrations (e.g., malic acid) using HPLC. Compare equivalent treatment durations (e.g., 56 hours for watermelon extract vs. 42 hours for 10% this compound) and assess outcomes via CIELab color space analysis. Include negative controls (distilled water) and positive controls (hydrogen peroxide) to contextualize results .

Q. What analytical techniques are recommended for quantifying this compound decomposition products in experimental settings?

Employ high-performance liquid chromatography (HPLC) with UV detection (240 nm) to separate and quantify urea and hydrogen peroxide. Validate methods using spiked recovery studies and confirm degradation kinetics via Arrhenius plots. For real-time monitoring, use Raman spectroscopy to track O-O bond vibrational shifts (880–900 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.